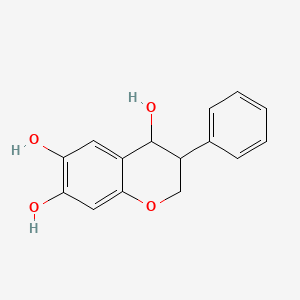
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group, a methyl group, and an ethyl carbonate ester. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate typically involves the reaction of 2-methyl-3-oxo-5-phenylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethyl carbonate group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate can be compared with other similar compounds, such as:
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidine-1-carboxylate): This compound has a similar structure but lacks the carbonate ester group, which may result in different reactivity and biological activities.
Mthis compound: The methyl ester analog of the compound, which may have different solubility and stability properties.
Ethyl (2-methyl-3-oxo-5-phenylpyrrolidine-1-sulfonate): This compound contains a sulfonate group instead of a carbonate ester, which may affect its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C14H17NO4/c1-3-18-14(17)19-15-10(2)13(16)9-12(15)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
Clé InChI |
GBOSGPLQXZFOQU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)ON1C(C(=O)CC1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)
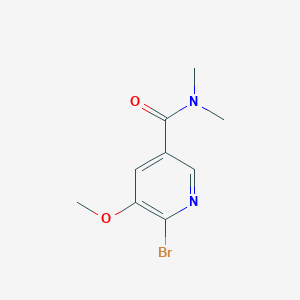

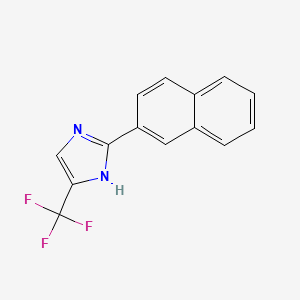
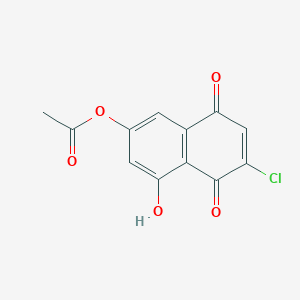
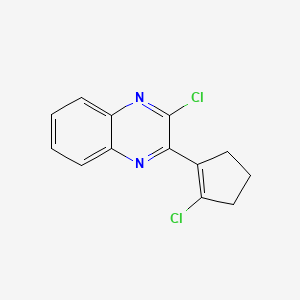
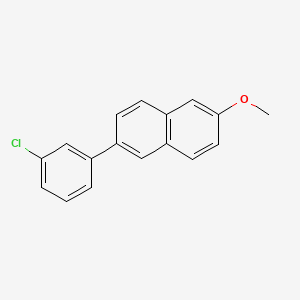
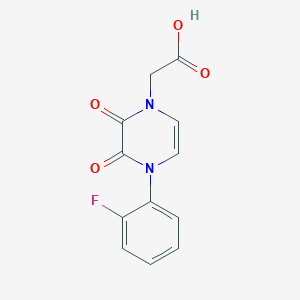


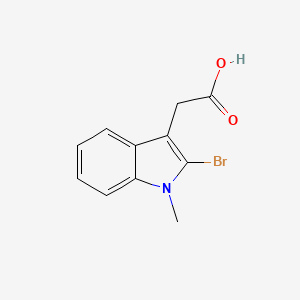
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
